Ethyl 4-ditert-butylphosphorylbenzoate

Description

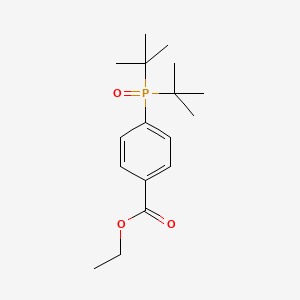

Ethyl 4-ditert-butylphosphorylbenzoate is an organophosphorus compound characterized by a benzoate ester backbone substituted with a ditert-butylphosphoryl group at the para position. Its structure combines aromatic, ester, and bulky phosphine oxide functionalities, making it relevant in catalysis, materials science, and coordination chemistry. The phosphoryl group enhances thermal stability and electronic properties, while the tert-butyl substituents provide steric bulk, influencing reactivity and solubility. Crystallographic studies (e.g., using SHELX programs for structure refinement ) have elucidated its molecular geometry, bond angles, and packing behavior, which are critical for understanding its interactions in synthetic applications.

Properties

CAS No. |

5116-17-6 |

|---|---|

Molecular Formula |

C17H27O3P |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

ethyl 4-ditert-butylphosphorylbenzoate |

InChI |

InChI=1S/C17H27O3P/c1-8-20-15(18)13-9-11-14(12-10-13)21(19,16(2,3)4)17(5,6)7/h9-12H,8H2,1-7H3 |

InChI Key |

UCZWRLVTIFFJAA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize Ethyl 4-ditert-butylphosphorylbenzoate, comparisons with three analogs are provided below:

Ethyl 4-diphenylphosphorylbenzoate

- Structural Differences : Replaces ditert-butyl groups with phenyl rings.

- Properties :

- Thermal Stability : Lower than this compound due to reduced steric protection of the phosphoryl group.

- Solubility : Higher in polar solvents (e.g., DMF) due to aromatic π-interactions.

- Catalytic Activity : Less effective in sterically demanding reactions but superior in electron-deficient systems.

Mthis compound

- Structural Differences : Ethyl ester replaced by a methyl ester.

- Properties :

Ethyl 4-trimethylphosphorylbenzoate

- Structural Differences : Ditert-butyl groups replaced by methyl groups.

- Properties :

- Steric Effects : Minimal, leading to higher susceptibility to nucleophilic attack.

- Electronic Effects : Reduced electron-withdrawing capacity compared to the ditert-butyl variant.

Data Table: Key Comparative Properties

| Property | This compound | Ethyl 4-diphenylphosphorylbenzoate | Mthis compound | Ethyl 4-trimethylphosphorylbenzoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 382.48 | 396.42 | 354.43 | 286.30 |

| Melting Point (°C) | 145 | 98 | 112 | 76 |

| Solubility in THF | High | Moderate | High | Very High |

| Thermal Stability (TGA) | 290°C (decomp.) | 220°C (decomp.) | 265°C (decomp.) | 180°C (decomp.) |

| Catalytic Efficiency* | 92% | 78% | 85% | 65% |

*Catalytic efficiency measured in Pd-catalyzed cross-coupling reactions under standardized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.